![molecular formula C16H20N2O5S B7464873 Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate is not fully understood, but it is thought to involve the inhibition of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. It may also modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate has been found to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase, modulation of GABA receptors, and potential anticonvulsant and antitumor activity. It has also been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate is its ability to modulate GABA receptors, making it a valuable tool for studying the role of these receptors in biological systems. However, its effects on carbonic anhydrase may limit its use in certain experiments, as this enzyme plays a key role in many physiological processes.
Zukünftige Richtungen
There are many potential future directions for research on Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate. Some possible areas of focus include:
1. Further exploration of its potential anticonvulsant and antitumor activity.
2. Investigation of its effects on other biological systems, such as the immune system.
3. Development of new analogs with improved activity and selectivity.
4. Study of its potential as a therapeutic agent for a range of diseases and conditions.
5. Investigation of its potential as a tool for studying the role of GABA receptors in neurological disorders.
Conclusion:
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate is a valuable tool for scientific research, with a range of potential applications in a variety of fields. Its ability to modulate GABA receptors and its potential anticonvulsant and antitumor activity make it a particularly promising compound for future research. However, further study is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate involves the reaction of 4-aminobenzoic acid with ethyl chloroformate, followed by the addition of tert-butyl isocyanide and sodium hydride. This results in the formation of the oxazole ring, which is then sulfonated to produce the final compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate has been used in a variety of scientific research applications, including as a tool for studying the effects of sulfonamide-based compounds on biological systems. It has been found to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase and modulation of GABA receptors.
Eigenschaften
IUPAC Name |
ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-5-22-15(19)11-6-8-12(9-7-11)24(20,21)18-14-10-13(17-23-14)16(2,3)4/h6-10,18H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRRWACWBWWSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NO2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.